molecular formula C22H16N4O8S2 B11564382 N,N'-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide

N,N'-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide

Cat. No.: B11564382
M. Wt: 528.5 g/mol
InChI Key: JGTMFOSVZOXOKD-UHFFFAOYSA-N
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Description

N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of two nitrophenyl groups attached to a naphthalene core, which is further substituted with two sulfonamide groups. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of N,N’-bis(3-aminophenyl)naphthalene-1,5-disulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of dyes, pigments, and other functional materials.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of sulfonamide groups, which are known to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide is primarily related to its ability to interact with biological molecules through its sulfonamide and nitro groups. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-methylphenyl)naphthalene-1,5-disulfonamide
  • N,N’-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide
  • N,N’-bis(3-aminophenyl)naphthalene-1,5-disulfonamide

Uniqueness

N,N’-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide is unique due to the presence of nitro groups, which impart specific reactivity and biological activity. The nitro groups can participate in redox reactions, making the compound useful in various chemical transformations. Additionally, the compound’s structure allows for multiple functionalization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C22H16N4O8S2

Molecular Weight

528.5 g/mol

IUPAC Name

1-N,5-N-bis(3-nitrophenyl)naphthalene-1,5-disulfonamide

InChI

InChI=1S/C22H16N4O8S2/c27-25(28)17-7-1-5-15(13-17)23-35(31,32)21-11-3-10-20-19(21)9-4-12-22(20)36(33,34)24-16-6-2-8-18(14-16)26(29)30/h1-14,23-24H

InChI Key

JGTMFOSVZOXOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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